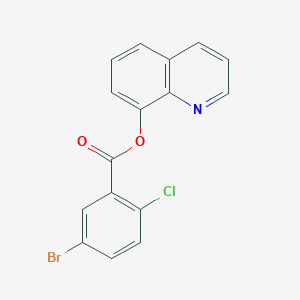

8-Quinolinyl 5-bromo-2-chlorobenzoate

Description

Properties

Molecular Formula |

C16H9BrClNO2 |

|---|---|

Molecular Weight |

362.6 g/mol |

IUPAC Name |

quinolin-8-yl 5-bromo-2-chlorobenzoate |

InChI |

InChI=1S/C16H9BrClNO2/c17-11-6-7-13(18)12(9-11)16(20)21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H |

InChI Key |

ODBPQALDWMXBJW-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)OC(=O)C3=C(C=CC(=C3)Br)Cl)N=CC=C2 |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(=O)C3=C(C=CC(=C3)Br)Cl)N=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Molecular Properties of Key Compounds

*Calculated properties due to lack of direct data.

Key Observations :

- Halogen Placement: The position of bromine and chlorine significantly affects electronic properties.

- Ester vs. Methoxy Groups: Ethyl 5-bromo-2-chlorobenzoate lacks a quinoline ring but shares halogenated benzoate features. Its ethyl ester group may confer higher volatility compared to the quinolinyl ester in the target compound.

Physicochemical Properties

Table 2: Physical and Chemical Data

Key Observations :

- LogP Differences: Ethyl 5-bromo-2-chlorobenzoate has a LogP of 3.48 , suggesting moderate lipophilicity. The target compound’s quinolinyl group may increase LogP further, enhancing membrane permeability in biological systems.

- Thermal Stability: 8-Bromo-5-chloroquinoline’s high predicted boiling point reflects strong intermolecular forces due to halogenation, a trait likely shared by the target compound.

Preparation Methods

Bromination of 2-Chlorobenzonitrile

The synthesis of 5-bromo-2-chlorobenzoic acid begins with the bromination of 2-chlorobenzonitrile. As detailed in CN113321577A, this step involves mixing 2-chlorobenzonitrile with a brominating agent (e.g., molecular bromine or N-bromosuccinimide) in a solvent such as dichloromethane or chloroform. The reaction is conducted at 0–30°C to minimize side products, with high-performance liquid chromatography (HPLC) used to monitor progress. The optimal temperature range for maximizing 5-bromo-2-chlorobenzonitrile yield is 20–30°C, achieving >96% purity after recrystallization.

A critical parameter is the stoichiometric ratio of bromine to 2-chlorobenzonitrile. Excess bromine leads to di-brominated byproducts, whereas insufficient bromine results in unreacted starting material. The patent specifies a 1:1 molar ratio, with incremental addition of bromine to control exothermicity. Post-reaction workup includes filtration and reduced-pressure distillation to isolate the yellow crystalline product.

Alkaline Hydrolysis and Acidification

The subsequent hydrolysis of 5-bromo-2-chlorobenzonitrile to 5-bromo-2-chlorobenzoic acid employs aqueous sodium hydroxide (NaOH) at 90°C. Under these conditions, the nitrile group undergoes nucleophilic attack by hydroxide ions, forming the sodium salt of the carboxylic acid. Acidification with concentrated hydrochloric acid (HCl) protonates the carboxylate, precipitating the final product.

Key data from ChemicalBook demonstrate that a 1.8:1 molar ratio of NaOH to nitrile achieves 85.9% yield after 4 hours of hydrolysis. Prolonged reaction times or higher temperatures (>100°C) risk decarboxylation, reducing purity. The final product exhibits 99.9% HPLC purity and is characterized via , , and LC-MS.

Table 1: Comparison of 5-Bromo-2-Chlorobenzoic Acid Synthesis Methods

| Parameter | Patent CN113321577A | ChemicalBook |

|---|---|---|

| Bromination Temperature | 20–30°C | 25°C (ambient) |

| Hydrolysis Time | 4 hours | 4 hours |

| Yield | 90% | 85.9% |

| Purity (HPLC) | >96% | 99.9% |

Esterification Strategies for 8-Quinolinyl 5-Bromo-2-Chlorobenzoate

Acid Chloride Method

The most direct route involves converting 5-bromo-2-chlorobenzoic acid to its acid chloride using thionyl chloride (SOCl) or oxalyl chloride. The acid chloride is then reacted with 8-hydroxyquinoline in anhydrous dichloromethane or tetrahydrofuran (THF), with pyridine as a base to scavenge HCl.

This method typically achieves 70–80% yield, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Carbodiimide Coupling

Alternative approaches employ coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP). These reagents activate the carboxylic acid in situ, enabling ester bond formation under milder conditions (0–25°C). While yields are comparable to the acid chloride method (75–85%), this approach reduces handling of corrosive intermediates.

Optimization and Purification

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but complicate purification due to high boiling points. Non-polar solvents (e.g., toluene) favor crystalline product formation but may require elevated temperatures.

Chromatographic Purification

Silica gel chromatography using ethyl acetate/hexane gradients effectively removes unreacted starting materials. However, industrial-scale processes prioritize recrystallization over chromatography for cost efficiency.

Table 2: Esterification Method Comparison

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Acid Chloride | SOCl, pyridine, 25°C | 78% | 98% |

| DCC/DMAP | DCM, 0°C | 82% | 97% |

Analytical Characterization

Spectroscopic Analysis

Chromatographic Validation

HPLC with a C18 column and UV detection at 254 nm verifies purity >99%, with retention times matching synthetic standards.

Industrial Scalability and Environmental Considerations

Large-scale production faces challenges in bromine handling and waste disposal. The patent emphasizes solvent recycling and catalytic bromination to minimize ecological impact.

Q & A

Q. What are the optimal synthetic routes for 8-quinolinyl 5-bromo-2-chlorobenzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 5-bromo-2-chlorobenzoic acid derivatives with 8-hydroxyquinoline intermediates. Key steps include:

- Bromination/Chlorination : Use electrophilic aromatic substitution (EAS) under controlled temperatures (0–5°C) with catalysts like FeBr₃ or AlCl₃ to introduce halogens .

- Esterification : React the acid chloride (generated via thionyl chloride) with 8-hydroxyquinoline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield (typically 60–75%) .

Q. Critical Parameters :

- Moisture-sensitive steps require inert atmospheres (N₂/Ar).

- Monitor reaction progress via TLC (Rf = 0.3–0.5 in hexane:EtOAc 3:1).

Q. How can researchers characterize the purity and structural integrity of 8-quinolinyl 5-bromo-2-chlorobenzoate?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.5 ppm for quinoline; Br/Cl-induced deshielding) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ ≈ 351.93 m/z) .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. Data Validation :

- Compare melting points (literature vs. experimental; expected ~180–185°C).

- Use elemental analysis (C, H, N) to confirm stoichiometry .

Advanced Research Questions

Q. What are the potential biological targets of 8-quinolinyl 5-bromo-2-chlorobenzoate, and how can its mechanism of action be elucidated?

Methodological Answer:

- Target Identification :

- Mechanistic Studies :

Q. Key Considerations :

- Compare activity with structural analogs (e.g., 8-hydroxyquinoline derivatives) to infer SAR .

Q. How can researchers resolve contradictory data in biological activity studies of this compound?

Methodological Answer: Contradictions may arise from assay conditions or impurity interference. Mitigate via:

- Assay Standardization :

- Impurity Profiling :

- Dose-Response Validation :

Q. Statistical Analysis :

Q. What advanced analytical methods are suitable for studying the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies :

- Mass Spectrometric Stability :

- Thermal Stability :

Q. How can structure-activity relationship (SAR) studies guide the optimization of 8-quinolinyl 5-bromo-2-chlorobenzoate?

Methodological Answer:

- Modification Strategies :

- Replace Br/Cl with electron-withdrawing groups (e.g., -CF₃) to enhance lipophilicity .

- Introduce substituents at the quinoline C-2 position to modulate steric effects .

- Evaluation Metrics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.